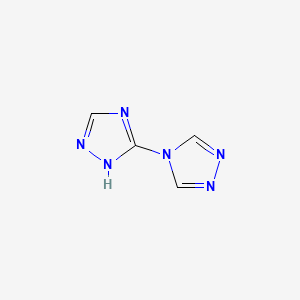

2H-3,4'-bi-1,2,4-triazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6/c1-5-4(9-6-1)10-2-7-8-3-10/h1-3H,(H,5,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSKRWPZZNTOPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361290 | |

| Record name | 2H-3,4'-bi-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68984-29-2 | |

| Record name | 5-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68984-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-3,4'-bi-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2H-3,4'-bi-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Bi-1,2,4-triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in drug discovery, forming the core of numerous antifungal, antiviral, and anticancer agents.[1][2] Its appeal lies in its metabolic stability, ability to participate in hydrogen bonding, and its capacity to act as a bioisostere for amide and ester groups. The covalent linkage of two 1,2,4-triazole rings to form bitriazoles introduces a new dimension of structural diversity and potential for enhanced biological activity. The relative orientation of the two rings, determined by the point of linkage, significantly influences the molecule's overall shape, polarity, and interaction with biological targets. The 2H-3,4'-bi-1,2,4-triazole, with its specific linkage between the C3 of one ring and the N4 of the other, presents a unique conformational profile that is of considerable interest for the development of novel therapeutic agents.

This guide aims to provide a robust framework for the synthesis and characterization of this compound, empowering researchers to explore the potential of this and other bitriazole systems in their drug discovery endeavors.

A Proposed Synthetic Pathway

While a specific protocol for this compound is not explicitly detailed in the current literature, a logical and effective synthetic strategy can be adapted from the well-established synthesis of related bitriazole compounds, particularly the N-aryl and N-alkyl substituted 4H-1,2,4-triazoles.[3][4] The proposed pathway involves the reaction of a suitable triazole precursor with a reactive intermediate, leading to the formation of the N-C bond that links the two triazole rings.

Rationale for the Synthetic Approach

The chosen strategy is based on the nucleophilic character of the N4 nitrogen in a 1,2,4-triazole ring, which can react with an electrophilic carbon on a second triazole moiety. This approach is analogous to the synthesis of N-substituted triazoles, a common transformation in heterocyclic chemistry.[5] The key is the generation of a triazole species with a leaving group at the 3-position, which can then be displaced by the N4 of another triazole molecule.

Detailed Experimental Protocol

This protocol is an adaptation and requires optimization for the specific synthesis of this compound.

Step 1: Synthesis of 3-bromo-1H-1,2,4-triazole (Intermediate 1)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-triazole (0.1 mol) in a suitable solvent such as N,N-dimethylformamide (DMF, 100 mL).

-

Bromination: To this solution, add N-bromosuccinimide (NBS) (0.11 mol) portion-wise at room temperature. The addition of a radical initiator such as a catalytic amount of benzoyl peroxide may be beneficial.

-

Reaction Monitoring: The reaction mixture is heated to 60-70 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-bromo-1H-1,2,4-triazole.

Step 2: Synthesis of this compound (Target Molecule)

-

Reaction Setup: In a 100 mL round-bottom flask, suspend sodium hydride (NaH) (60% dispersion in mineral oil, 0.055 mol) in anhydrous DMF (50 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: To this suspension, add 1,2,4-triazole (0.05 mol) portion-wise at 0 °C. The mixture is then stirred at room temperature for 1 hour to ensure complete deprotonation, forming the sodium salt of 1,2,4-triazole.

-

Coupling Reaction: Add 3-bromo-1H-1,2,4-triazole (0.05 mol) to the reaction mixture. The mixture is then heated to 100-120 °C and stirred for several hours. The progress of the reaction should be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford this compound.

Visualization of the Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Comprehensive Characterization of this compound

The unambiguous identification and confirmation of the structure of the synthesized this compound require a suite of analytical techniques. The following sections detail the expected outcomes from each characterization method.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the triazole ring system.

-

N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the triazole ring.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹.

-

C=N and N=N Stretching: The characteristic ring stretching vibrations of the triazole moiety, including C=N and N=N bonds, will likely appear in the 1400-1650 cm⁻¹ region.[2][6]

-

Ring Bending: In-plane and out-of-plane bending vibrations of the triazole rings will be observed in the fingerprint region (below 1400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The protons on the two triazole rings will have distinct chemical shifts. The C-H protons of the triazole rings typically resonate in the downfield region, between δ 8.0 and 9.5 ppm.[4][6] The N-H proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbon atoms of the two triazole rings. The chemical shifts of these carbons are expected to be in the range of δ 140-160 ppm.[4][6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₄H₄N₆), the expected molecular weight is approximately 136.13 g/mol .

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 136.

-

Fragmentation Pattern: The fragmentation pattern will be characteristic of the bitriazole structure. Common fragmentation pathways for triazoles involve the loss of N₂, HCN, and other small neutral molecules.[7]

Summary of Expected Characterization Data

| Technique | Expected Data |

| FT-IR (cm⁻¹) | ~3100-3300 (N-H stretch), ~3000-3100 (C-H stretch), ~1400-1650 (C=N, N=N stretch) |

| ¹H NMR (ppm) | δ 8.0-9.5 (C-H protons of triazole rings), Broad singlet for N-H proton |

| ¹³C NMR (ppm) | δ 140-160 (C atoms of triazole rings) |

| Mass Spec (m/z) | 136 (M⁺) |

Visualization of the Characterization Workflow

Caption: Workflow for the analytical characterization of this compound.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. While acknowledging the absence of a direct published protocol for this specific isomer, a robust and scientifically sound synthetic strategy has been proposed by adapting established methods for similar bitriazole structures. The detailed characterization workflow, including expected data from FT-IR, NMR, and mass spectrometry, provides a clear roadmap for researchers to verify the successful synthesis of the target molecule. The information presented herein is intended to serve as a valuable resource for scientists in the fields of medicinal chemistry and drug development, facilitating the exploration of novel bitriazole scaffolds and their potential as future therapeutic agents.

References

-

A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - SciSpace. (2020, July 13). Retrieved January 18, 2026, from [Link]

-

Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PubMed Central. (2019, February 12). Retrieved January 18, 2026, from [Link]

-

Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties - MDPI. (2020, December 10). Retrieved January 18, 2026, from [Link]

-

Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2025, January 16). Retrieved January 18, 2026, from [Link]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Retrieved January 18, 2026, from [Link]

-

synthesis of 1,2,4 triazole compounds - ISRES. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. scispace.com [scispace.com]

- 3. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemmethod.com [chemmethod.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

Spectroscopic Characterization of 2H-3,4'-bi-1,2,4-triazole: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2H-3,4'-bi-1,2,4-triazole, a nitrogen-rich heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental data for this specific unsubstituted molecule is not extensively reported in peer-reviewed literature, this document synthesizes established principles and analogous data from substituted bi-1,2,4-triazoles to present a predictive yet robust analytical framework. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the underlying principles for their interpretation.

Introduction: The Significance of the bi-1,2,4-triazole Scaffold

The 1,2,4-triazole moiety is a cornerstone in the development of a wide array of bioactive compounds.[1] The linkage of two such rings to form a bi-1,2,4-triazole system creates a scaffold with unique electronic and steric properties, making it a compelling target for applications ranging from novel pharmaceuticals to energetic materials. The specific linkage, in this case between the C3 and N4' positions, dictates the overall geometry and reactivity of the molecule. Understanding the spectroscopic signature of the parent this compound is fundamental for the unambiguous identification and characterization of its derivatives.

This guide will delve into the expected spectroscopic data for this compound, providing a detailed analysis of its predicted NMR, IR, and mass spectra. The experimental protocols outlined herein are based on standard methodologies for the characterization of heterocyclic compounds.

Synthesis of the 3,4'-bi-1,2,4-triazole Core

The synthesis of 3,4,5-trisubstituted-1,2,4-triazoles often involves the cyclization of N-acylamidrazone intermediates.[2] A plausible synthetic approach to the this compound core would likely involve a multi-step process, potentially starting from readily available triazole precursors. One general method involves the condensation of hydrazides with activated amide derivatives.[2] The synthesis of 1,2,4-triazole derivatives can also be achieved through oxidative cyclization of amidrazones.[3]

A proposed high-level synthetic workflow is depicted below. The choice of specific reagents and reaction conditions would require experimental optimization.

Caption: A generalized synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of the atoms.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the N-H proton chemical shift is highly solvent-dependent.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary.

-

2D NMR: For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the C-H and N-H protons. The chemical shifts will be influenced by the nitrogen atoms within the rings and the C-N linkage.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H5 | ~ 8.5 - 9.0 | Singlet | The proton on the triazole ring linked at C3. Its chemical shift is downfield due to the deshielding effect of the adjacent nitrogen atoms. |

| H3' | ~ 8.0 - 8.5 | Singlet | The proton on the triazole ring linked at N4'. |

| H5' | ~ 8.0 - 8.5 | Singlet | The other proton on the N4'-linked triazole ring. |

| N-H | ~ 12.0 - 14.0 | Broad Singlet | The N-H proton of the 2H-tautomer. The chemical shift is highly dependent on the solvent and concentration. This signal will disappear upon D₂O exchange. |

Rationale for Predictions: The predicted chemical shifts are based on data for various substituted 1,2,4-triazoles.[4][5] The protons on the triazole rings are in an electron-deficient environment, leading to downfield chemical shifts. The exact positions will depend on the electronic effects of the inter-ring linkage.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C3 | ~ 150 - 155 | The carbon atom at the linkage point on the first triazole ring. Its chemical shift will be significantly downfield due to the attachment of two nitrogen atoms and the second triazole ring. |

| C5 | ~ 145 - 150 | The other carbon atom on the first triazole ring. |

| C3' | ~ 140 - 145 | The carbon atom on the second triazole ring. |

| C5' | ~ 140 - 145 | The other carbon atom on the second triazole ring. |

Rationale for Predictions: The chemical shifts of the carbon atoms in 1,2,4-triazole rings are typically found in the 140-160 ppm range.[6][7] The carbon atom involved in the linkage (C3) is expected to be the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of the triazole rings.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The spectrum can be recorded using a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3100 - 3200 | Medium-Broad | Characteristic of the N-H bond in the triazole ring.[8] |

| C-H Aromatic Stretch | 3000 - 3100 | Medium-Weak | Arising from the C-H bonds on the triazole rings.[8] |

| C=N Stretch | 1600 - 1650 | Medium-Strong | In-plane stretching vibrations of the C=N bonds within the triazole rings. |

| N=N Stretch | 1500 - 1550 | Medium | Characteristic of the N=N bond in the 1,2,4-triazole ring.[8] |

| Ring Vibrations | 1400 - 1500 | Medium-Strong | Complex vibrations involving the entire triazole ring system. |

Rationale for Predictions: The predicted IR absorption bands are based on the known vibrational frequencies of the 1,2,4-triazole ring.[9][10][11] The presence of a broad N-H stretching band and the characteristic ring vibrations will be key features for identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, nitrogen-containing compounds and is likely to produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which would lead to more extensive fragmentation.

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to determine the accurate mass and elemental composition of the molecular ion and its fragments.

-

Tandem MS (MS/MS): To elucidate the fragmentation pathways, tandem mass spectrometry experiments can be performed on the protonated molecular ion.

Predicted Mass Spectral Data

-

Molecular Ion: The exact mass of this compound (C₄H₄N₆) is 136.0501 g/mol . In ESI-MS, the protonated molecular ion [M+H]⁺ would be observed at m/z 137.0579.

-

Fragmentation Pattern: The fragmentation of the bi-1,2,4-triazole system is expected to involve cleavage of the inter-ring C-N bond and fragmentation of the individual triazole rings. Under EI conditions, a characteristic fragmentation of the 1,2,4-triazole ring involves the loss of HCN.[1]

Caption: A proposed fragmentation pathway for this compound in mass spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. While experimental data for the unsubstituted parent compound is scarce, the principles outlined here, based on extensive data from substituted analogs, offer a solid foundation for its characterization. The combination of NMR, IR, and Mass Spectrometry, coupled with the described experimental protocols, will enable researchers to confidently identify and elucidate the structure of this important heterocyclic scaffold and its derivatives. The provided diagrams and tables serve as a quick reference for the expected spectral features. It is the author's hope that this guide will facilitate further research into the promising field of bi-1,2,4-triazole chemistry.

References

-

FT-IR spectra of control and treated 1,2,4-triazole. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

- Al-Wahaibi, L. H., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078.

- Czapla-Masztafiak, J., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 285, 121901.

-

(PDF) Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

- Blackman, A. G., & Williams, J. H. (1991). Mass spectra of some 1,2,4-triazoles. Journal of Heterocyclic Chemistry, 28(2), 525-528.

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. (2022). Retrieved January 18, 2026, from [Link]

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

- Kruszewski, M., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5897.

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Retrieved January 18, 2026, from [Link]

-

Synthesis of 1,2,4 triazole compounds. ISRES. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and characterization of 1,2,4-triazolo-1,3,4-thiadiazole derivatives. UTAR Institutional Repository. (n.d.). Retrieved January 18, 2026, from [Link]

-

15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry. (2014). Retrieved January 18, 2026, from [Link]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

-

ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. (2020). Retrieved January 18, 2026, from [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Retrieved January 18, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Guide to the Crystal Structure Analysis of 2H-3,4'-bi-1,2,4-triazole: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and capacity for diverse biological interactions.[1][2][3] This guide provides a comprehensive technical overview of the methodologies involved in the crystal structure analysis of 2H-3,4'-bi-1,2,4-triazole (C₄H₄N₆).[4] While specific crystallographic data for this exact molecule is not extensively published, this paper will serve as an in-depth guide to the established procedures for such an analysis, drawing upon proven techniques for similar heterocyclic compounds. We will delve into the synthesis, single-crystal X-ray diffraction, and the elucidation of intermolecular interactions through Hirshfeld surface analysis, providing a robust framework for researchers in the field.

Introduction: The Significance of Triazole Structures

1,2,4-triazole derivatives exhibit a wide spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and antitubercular properties.[5][6][7][8] The three-dimensional arrangement of atoms within a crystal lattice, along with the non-covalent interactions between molecules, is fundamental to a compound's physicochemical properties and its biological activity.[9] A detailed understanding of the crystal structure of this compound is therefore a critical step in harnessing its potential for drug design and the development of novel materials.

Synthesis of this compound

The synthesis of 1,2,4-triazole derivatives can be achieved through various established methods, such as the Pellizzari reaction or the Einhorn–Brunner reaction.[10] A common and effective approach involves the cyclization of thiosemicarbazide derivatives.[10][11]

Proposed Synthetic Pathway:

A plausible route to this compound could involve the reaction of a suitable precursor, such as a hydrazide, with a source of the second triazole ring. For instance, the condensation of 4-amino-4H-1,2,4-triazole with a reactive derivative of a second 1,2,4-triazole could yield the target bi-triazole system. The progress of the reaction would be monitored by techniques like Thin Layer Chromatography (TLC).[12]

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise atomic arrangement within a crystalline solid.[13][14][15] It provides detailed information on bond lengths, bond angles, and the overall molecular geometry.[13]

Experimental Protocol:

-

Crystal Growth: The first and often most challenging step is to obtain a high-quality single crystal of this compound.[16][17] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Crystals should ideally be between 0.1 and 0.3 mm in size.[14]

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, which allows for precise rotation during data collection.[14][15]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[18] An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.[13][18] This pattern is recorded by a detector.[13]

-

Data Processing and Structure Solution: The collected diffraction data, consisting of the intensities and positions of the diffracted beams, are processed. The unit cell parameters (a, b, c, α, β, γ) are determined from the geometry of the diffraction pattern.[14] The "phase problem" is then solved using direct methods or other techniques to generate an initial electron density map.[17]

-

Structure Refinement: The initial atomic model is refined against the experimental data to obtain the final, accurate crystal structure. This process minimizes the difference between the observed and calculated diffraction intensities.

Hypothetical Crystallographic Data for this compound:

The following table presents a set of plausible crystallographic parameters for this compound, based on typical values for similar small organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₄H₄N₆ |

| Formula Weight | 136.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 655.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.380 |

| Absorption Coefficient (mm⁻¹) | 0.10 |

| F(000) | 280 |

| Crystal Size (mm) | 0.20 x 0.15 x 0.10 |

| θ range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 3500 |

| Independent reflections | 1500 [R(int) = 0.04] |

| Final R indices [I>2σ(I)] | R1 = 0.05, wR2 = 0.12 |

| Goodness-of-fit on F² | 1.05 |

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[19][20][21] It provides a graphical representation of the regions of close contact between molecules, offering insights into the forces that stabilize the crystal packing.[20]

Methodology:

-

CIF File Input: The crystallographic information file (CIF) obtained from the SC-XRD analysis is used as the input for the Hirshfeld surface calculation.

-

Surface Generation: The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron distribution of the procrystal (the crystal lattice).

-

d_norm Mapping: The surface is typically mapped with a normalized contact distance (d_norm), which highlights regions of intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.[20][22] Blue regions represent contacts longer than the van der Waals radii.[20]

-

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[19]

For this compound, one would expect to observe significant N-H···N and C-H···N hydrogen bonds, as well as π-π stacking interactions between the triazole rings, all of which would be crucial for the stability of the crystal structure.[6][23]

Workflow for Crystal Structure Analysis

The following diagram illustrates the comprehensive workflow for the crystal structure analysis of this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. This compound | C4H4N6 | CID 1240137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. rigaku.com [rigaku.com]

- 10. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. uomphysics.net [uomphysics.net]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. fiveable.me [fiveable.me]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System-Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Interactions study of 1,2,4-triazole derivatives in acid medium using molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tautomerism in 3,4'-Bi-1,2,4-triazole Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. The biological efficacy and physicochemical properties of these heterocyclic systems are profoundly influenced by the subtle yet critical phenomenon of prototropic tautomerism. This guide provides a comprehensive examination of the tautomeric landscape of 3,4'-bi-1,2,4-triazole isomers. While direct, extensive experimental data on this specific linked system is limited, this document synthesizes foundational principles from analogous 1,2,4-triazole systems to elucidate the probable tautomeric behavior. We will explore the potential tautomeric forms, the energetic factors governing their relative stabilities, and the state-of-the-art computational and spectroscopic methodologies essential for their characterization. This guide is intended to serve as a valuable resource for researchers engaged in the rational design and development of novel therapeutics that incorporate the versatile bi-1,2,4-triazole scaffold.

The Strategic Importance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between readily interconverting constitutional isomers, is a fundamental concept in organic chemistry with significant implications for drug design and development.[1] In the context of nitrogen-containing heterocycles like 1,2,4-triazoles, prototropic tautomerism—the migration of a proton—is of paramount importance.[2][3] The position of a single proton can dramatically alter a molecule's:

-

Hydrogen Bonding Capacity: The arrangement of hydrogen bond donors and acceptors is redefined with each tautomeric shift, directly impacting molecular recognition at the active site of a biological target.[1]

-

Molecular Shape and Conformation: Tautomerism can influence bond lengths and angles, leading to different three-dimensional shapes that may fit a binding pocket with varying affinities.

-

Lipophilicity and Solubility: The polarity of a molecule can change between tautomeric forms, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

pKa and Ionization State: The acidity and basicity of the molecule are tautomer-dependent, which is crucial for its behavior in different physiological environments.

Understanding and predicting the predominant tautomeric form of a drug candidate is therefore not an academic exercise but a critical step in optimizing its pharmacological profile.

The Tautomeric Landscape of the 1,2,4-Triazole Ring

A single, unsubstituted 1,2,4-triazole ring can exist in two primary tautomeric forms: the 1H- and 4H-isomers, with the 1H-tautomer generally being more stable.[4][5] When substituted, a third tautomer, the 2H-isomer, becomes possible. The equilibrium between these forms is a delicate balance influenced by several factors:

-

Electronic Effects of Substituents: Electron-donating groups and electron-withdrawing groups can differentially stabilize or destabilize the various tautomers.[6]

-

Solvent Polarity: Polar solvents can influence the tautomeric equilibrium by selectively solvating the more polar tautomer.[1]

-

Temperature: As with any equilibrium, the relative populations of tautomers can be temperature-dependent.[1]

For substituted 1,2,4-triazoles, extensive research has shown that the tautomeric hydrogen atom preferentially resides on the nitrogen atom (1 or 2 position) closer to the more electron-releasing substituent.[6]

Tautomeric Possibilities in 3,4'-Bi-1,2,4-triazole

The direct linkage of two 1,2,4-triazole rings at the 3 and 4' positions introduces a more complex tautomeric system. One ring is substituted at the C3 position, while the other is substituted at the N4' position. This asymmetry has a profound impact on the electronic properties and, consequently, the tautomeric preferences of each ring.

Based on the foundational principles of 1,2,4-triazole tautomerism, we can predict the likely tautomeric forms for the 3,4'-bi-1,2,4-triazole system. The mobile proton can reside on either of the two triazole rings.

Ring A (Substituted at C3): This ring has a triazolyl substituent at its C3 position. The proton can be located at the N1, N2, or N4 positions.

Ring B (Substituted at N4'): This ring is N-substituted, which typically fixes the tautomeric form of that ring as the substituent occupies one of the nitrogen atoms.

Therefore, the primary tautomerism in the 3,4'-bi-1,2,4-triazole system will occur on the C-substituted ring (Ring A). The most probable tautomers would be the 1H-3,4'-bi-1,2,4-triazole and the 2H-3,4'-bi-1,2,4-triazole. The 4H-tautomer on Ring A is generally less stable.[5]

Figure 1. Predicted primary tautomeric equilibrium in 3,4'-bi-1,2,4-triazole.

The electronic nature of the second triazole ring, acting as a substituent on the first, will be a key determinant of the position of this equilibrium.

Methodologies for Tautomer Elucidation

A combination of computational and experimental techniques is essential for the definitive characterization of the tautomeric state of 3,4'-bi-1,2,4-triazole isomers.

Computational Chemistry: A Predictive Powerhouse

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.[3][7] These methods allow for the calculation of the Gibbs free energy of each tautomer, providing a quantitative measure of their relative populations at equilibrium.

Typical Computational Workflow:

-

Geometry Optimization: The three-dimensional structure of each possible tautomer is optimized to find its lowest energy conformation.

-

Frequency Calculations: These calculations confirm that the optimized structures are true energy minima and provide thermodynamic data such as enthalpy and entropy.

-

Solvation Modeling: The influence of different solvents on the tautomeric equilibrium can be simulated using continuum solvation models (e.g., PCM, SMD).[3]

-

Relative Energy Calculation: The Gibbs free energies of the tautomers are compared to determine their relative stabilities and predict the dominant species.

Figure 2. A typical DFT-based workflow for predicting tautomeric stability.

Experimental Verification: Spectroscopic and Crystallographic Techniques

While computational methods are highly predictive, experimental validation is crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁵N NMR are powerful techniques for studying tautomerism in solution.[6] Chemical shifts are highly sensitive to the electronic environment of the nuclei. By comparing the experimental spectra with those predicted computationally for each tautomer, the predominant form can often be identified. In cases of rapid interconversion, time-averaged signals are observed, which can also provide information about the equilibrium.

Infrared (IR) and UV-Vis Spectroscopy: The vibrational frequencies and electronic transitions differ between tautomers.[3] IR spectroscopy can be particularly useful for identifying N-H stretching and bending modes, which are characteristic of different tautomeric forms. UV-Vis spectra can also be simulated computationally and compared with experimental data to aid in tautomer assignment.[8]

X-ray Crystallography: This technique provides an unambiguous determination of the tautomeric form present in the solid state.[9] By locating the position of the hydrogen atom on the triazole ring, the crystal structure reveals the specific tautomer that is stabilized in the crystalline lattice.

Synthesis of Bi-1,2,4-triazole Systems

The synthesis of 3,4'-bi-1,2,4-triazole isomers can be approached through various synthetic strategies. A common method involves the construction of one triazole ring followed by its use as a building block to form the second. For example, a 4-amino-1,2,4-triazole derivative can be reacted with a suitable precursor to form the second triazole ring.[10] The specific reagents and reaction conditions will determine the final substitution pattern and yield.

Illustrative Synthetic Approach:

| Step | Description | Key Reagents |

| 1 | Synthesis of a 4-amino-3-substituted-4H-1,2,4-triazole | Hydrazides, Orthoesters |

| 2 | Cyclization to form the second triazole ring | Carboxylic acids, Acid chlorides |

This is a generalized representation, and specific, optimized protocols would be required for the synthesis of 3,4'-bi-1,2,4-triazole.

Conclusion and Future Directions

The tautomerism of 3,4'-bi-1,2,4-triazole isomers is a nuanced area of study with direct relevance to the development of novel therapeutic agents. While this guide provides a predictive framework based on established principles of 1,2,4-triazole chemistry, further dedicated experimental and computational studies on this specific bitriazole system are warranted. Such research will not only provide a deeper understanding of the fundamental chemistry of these compounds but also enable a more rational, structure-based approach to the design of next-generation drugs. The interplay of the two linked heterocyclic rings likely gives rise to unique electronic and steric properties that could be harnessed for targeted drug development.

References

-

Pylypenko, O. O., Okovytyy, S. I., Sviatenko, L. K., Voronkov, E. O., Shabelnyk, K. P., & Kovalenko, S. I. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34(1), 181-192. [Link]

-

Kubota, S., & Uda, M. (1975). 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles. Chemical & Pharmaceutical Bulletin, 23(5), 955-962. [Link]

-

Pylypenko, O. O., Okovytyy, S. I., Sviatenko, L. K., Voronkov, E. O., Shabelnyk, K. P., & Kovalenko, S. I. (2022). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

-

Fuhrmann, P., Karitsansky, T., & Luger, P. (2001). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry A, 105(47), 10694-10701. [Link]

-

Claramunt, R. M., Elguero, J., & Alkorta, I. (2007). The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. Journal of Heterocyclic Chemistry, 44(5), 1029-1036. [Link]

-

Hosseinnejad, T. (2013). Computational Study on the Energetic and Electronic Aspects of Tautomeric Equilibria in 5-methylthio-1,2,4-triazole. Physical Chemistry Research, 1(2), 175-184. [Link]

-

Aziz-ur-Rehman, Siddiqui, S. Z., Abbasi, M. A., Rashid, M., Riaz, T., Shah, S. A. A., & Ahmad, I. (2014). Synthesis, crystal structure and biological evaluation of some novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines. European Journal of Medicinal Chemistry, 78, 369-378. [Link]

-

Mamatyuk, V. I., & Beregovaya, I. V. (2016). Relative energies of the most favorable NH-tautomers vs. number of the intramolecular H-bonds. ResearchGate. [Link]

-

Hughes, D. (2003). Synthesis of 1,2,4-triazoles and their ruthenium bis-bipyridyl complexes. (Doctoral dissertation, Dublin City University). [Link]

-

Bechara, W. S., & Pelletier, G. (2015). A general method for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from hydrazides and secondary amides. Tetrahedron Letters, 56(34), 4949-4952. [Link]

-

Sergeieva, T., Bilichenko, M., Holodnyak, S., Monaykina, Y. V., Okovytyy, S. I., Kovalenko, S. I., Voronkov, E., & Leszczynski, J. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 120(51), 10116-10122. [Link]

-

Dolgushin, G. V., Lazarev, I. M., Nikitin, P. A., & Larina, L. I. (2017). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 22(10), 1669. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles | Semantic Scholar [semanticscholar.org]

- 7. scispace.com [scispace.com]

- 8. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, crystal structure and biological evaluation of some novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. doras.dcu.ie [doras.dcu.ie]

A Technical Guide to the Quantum-Chemical Investigation of 2H-3,4'-bi-1,2,4-triazole: A Framework for Drug Discovery

Foreword: Unveiling Molecular Landscapes for Therapeutic Innovation

In the landscape of modern drug discovery and development, the predictive power of computational chemistry is indispensable. Quantum-chemical calculations, in particular, offer an unparalleled lens through which we can examine the electronic structure, reactivity, and potential bioactivity of novel molecular entities. This guide is crafted for researchers, computational chemists, and drug development professionals vested in the exploration of nitrogen-rich heterocyclic compounds, a class of molecules renowned for their diverse pharmacological activities.[1][2][3][4]

Our focus is the methodical investigation of 2H-3,4'-bi-1,2,4-triazole, a molecule of significant interest due to the established therapeutic relevance of the 1,2,4-triazole scaffold.[1][5][6][7] Triazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of activities including antifungal, antiviral, and anticancer properties.[1][5] The bi-triazole structure presents a unique opportunity for exploring enhanced biological interactions and novel pharmacological profiles.

This document eschews a rigid, templated approach. Instead, it offers a dynamic, logic-driven framework for the quantum-chemical characterization of this compound. As a self-validating system, each proposed computational experiment is grounded in established principles and methodologies, providing a robust and reproducible workflow. Our objective is to not only outline the "how" but to illuminate the "why," empowering researchers to adapt and expand upon these methods for their specific research questions.

The Strategic Imperative for Computational Scrutiny

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry due to its unique electronic properties, including its ability to participate in hydrogen bonding and its dipole character, which facilitate strong interactions with biological receptors.[5] Before embarking on costly and time-consuming synthesis and in vitro testing, a thorough in silico analysis provides critical insights that can guide and refine the drug discovery process.

Quantum-chemical calculations allow us to predict, with a high degree of accuracy, a molecule's:

-

Three-Dimensional Structure: Understanding the preferred conformation is fundamental to predicting how a molecule will interact with a biological target.

-

Electronic Properties: The distribution of electrons governs a molecule's reactivity, polarity, and ability to engage in intermolecular interactions.

-

Spectroscopic Signatures: Predicting spectroscopic data (e.g., IR, UV-Vis) can aid in the characterization and identification of the synthesized compound.

-

Reactivity and Stability: Insights into a molecule's kinetic and thermodynamic stability are crucial for drug development.

This guide will detail the application of Density Functional Theory (DFT), a widely used and reliable quantum-chemical method, to elucidate these properties for this compound.[8][9]

Methodological Blueprint: A Step-by-Step Computational Protocol

The following protocol outlines a comprehensive workflow for the quantum-chemical characterization of this compound. This protocol is designed to be executed using a standard quantum chemistry software package such as Gaussian or GAMESS.[10][11][12][13][14][15]

Step 1: Molecular Structure Input and Initial Optimization

Causality: The initial step involves constructing the 2D or 3D structure of this compound. This can be done using a molecular builder within the chosen software or by importing a structure from a chemical drawing program. An initial, lower-level optimization is recommended to obtain a reasonable starting geometry for the more computationally expensive calculations.

Protocol:

-

Construct the Molecule: Using a molecular editor like GaussView, draw the structure of this compound. Ensure correct atom types and connectivity.

-

Initial Geometry Optimization: Perform a preliminary geometry optimization using a computationally less demanding method, such as a semi-empirical method (e.g., PM6) or a small basis set Hartree-Fock calculation. This step helps to find a reasonable minimum on the potential energy surface before proceeding to higher-level calculations.

Step 2: High-Level Geometry Optimization and Vibrational Frequency Analysis

Causality: A high-level geometry optimization is crucial for obtaining an accurate representation of the molecule's ground state structure. The choice of the functional and basis set in DFT is critical for achieving reliable results. For nitrogen-rich heterocycles, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) has been shown to provide a good balance of accuracy and computational cost.[8] A frequency calculation must be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain the vibrational spectra.

Protocol:

-

Select Method and Basis Set: Choose the B3LYP functional and the 6-311++G(d,p) basis set. The diffuse functions (++) are important for accurately describing the lone pairs on the nitrogen atoms, and the polarization functions (d,p) are necessary for describing the bonding in a cyclic system.

-

Perform Geometry Optimization: Run the geometry optimization calculation. The software will iteratively adjust the atomic coordinates to find the structure with the lowest electronic energy.

-

Perform Frequency Calculation: Following the successful optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)). This will yield the harmonic vibrational frequencies.

-

Verify the Minimum: Confirm that the output of the frequency calculation shows no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a minimum.

Caption: A generalized workflow for quantum-chemical calculations.

Elucidation of Molecular Properties: Interpreting the Computational Output

Upon successful completion of the calculations, the next phase involves the detailed analysis of the output files to extract meaningful chemical insights.

Optimized Molecular Geometry

The primary output of the geometry optimization will be the Cartesian coordinates of each atom in the molecule, from which bond lengths, bond angles, and dihedral angles can be determined.

Data Presentation:

| Parameter | Ring A (2H-triazole) | Ring B (4H-triazole) | Inter-ring |

| Bond Lengths (Å) | |||

| N1-N2 | Calculated Value | N1'-N2' | Calculated Value |

| N2-C3 | Calculated Value | N2'-C3' | Calculated Value |

| C3-N4 | Calculated Value | C3'-N4' | Calculated Value |

| N4-C5 | Calculated Value | N4'-C5' | Calculated Value |

| C5-N1 | Calculated Value | C5'-N1' | Calculated Value |

| C3-C4' | |||

| Bond Angles (°) ** | |||

| N1-N2-C3 | Calculated Value | N1'-N2'-C3' | Calculated Value |

| ... | ... | ... | ... |

| Dihedral Angle (°) ** | |||

| C5-N1-N2-C3 | Calculated Value | C5'-N1'-N2'-C3' | Calculated Value |

| N2-C3-C4'-N4' | Calculated Value |

Note: The atom numbering should be explicitly defined based on the optimized structure.

Trustworthiness: These calculated geometric parameters can be compared with experimental data for similar bitriazole compounds if available in the literature, providing a validation of the chosen computational method.

Vibrational Spectroscopy

The frequency calculation provides the harmonic vibrational frequencies and their corresponding infrared (IR) intensities. This theoretical spectrum can be a powerful tool for interpreting experimental IR spectra.

Expertise & Experience: It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of a finite basis set. Therefore, it is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experimental data.[16]

Data Presentation:

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Vibrational Mode Assignment |

| Value 1 | Scaled Value 1 | Intensity 1 | e.g., N-H stretch |

| Value 2 | Scaled Value 2 | Intensity 2 | e.g., C=N stretch |

| ... | ... | ... | ... |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Causality: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a measure of the molecule's chemical stability and is related to its electronic absorption properties.[9][17]

Protocol:

-

Extract Orbital Energies: From the output file of the geometry optimization, locate the energies of the HOMO and LUMO.

-

Calculate the Energy Gap: ΔE = E_LUMO - E_HOMO.

-

Visualize the Orbitals: Use a visualization program to plot the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution. This will reveal which parts of the molecule are most likely to be involved in electron donation and acceptance.

Caption: The relationship between HOMO, LUMO, and chemical reactivity.

Molecular Electrostatic Potential (MEP)

Causality: The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution in a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack.[18][19] The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

Protocol:

-

Generate the MEP Surface: Use the checkpoint file from the geometry optimization to generate the MEP surface using your visualization software.

-

Analyze the Color Distribution: Identify the red, blue, and green regions on the MEP surface. The nitrogen atoms with lone pairs are expected to be regions of negative potential (red), while the hydrogen atoms attached to nitrogen are likely to be regions of positive potential (blue).

Trustworthiness: The insights from the MEP analysis can be directly correlated with the HOMO and LUMO distributions, providing a self-validating picture of the molecule's reactivity.

Advanced Computational Probes for Drug Discovery

Beyond the fundamental properties, quantum-chemical calculations can be extended to provide more direct insights into the potential of this compound as a drug candidate.

Tautomeric Stability

Expertise & Experience: 1,2,4-triazoles can exist in different tautomeric forms.[5][20] It is crucial to determine the relative stability of the possible tautomers of this compound, as the most stable tautomer is likely to be the one that is biologically active. This can be achieved by performing geometry optimizations and frequency calculations for all possible tautomers and comparing their relative energies.

Molecular Docking

Causality: While not strictly a quantum-chemical calculation, molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[21][22][23][24] The optimized geometry of this compound obtained from the DFT calculations can be used as the input for molecular docking studies to investigate its potential binding modes and affinities with relevant biological targets, such as enzymes or receptors implicated in a particular disease.[23]

Conclusion and Future Directions

This guide has provided a comprehensive and scientifically grounded framework for the quantum-chemical investigation of this compound. By systematically applying the described protocols, researchers can gain a deep understanding of the molecule's structural, electronic, and reactive properties. These in silico insights are invaluable for guiding synthetic efforts, interpreting experimental data, and ultimately, accelerating the discovery of novel therapeutic agents based on the promising bi-1,2,4-triazole scaffold. The methodologies outlined herein are not exhaustive but rather serve as a robust foundation upon which more specialized computational studies can be built, further bridging the gap between theoretical chemistry and practical drug development.

References

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. PubMed Central. Available at: [Link]

-

Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. Royal Society of Chemistry. Available at: [Link]

-

synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

-

Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. Available at: [Link]

-

On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery. MDPI. Available at: [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. Available at: [Link]

-

SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journals Online (AJOL). Available at: [Link]

-

Nitrogen-Rich Heterocycles. ResearchGate. Available at: [Link]

-

Molecular electrostatic potential map of 1,2,3‐triazole and isatin... ResearchGate. Available at: [Link]

-

Gaussian.com | Expanding the limits of computational chemistry. Gaussian, Inc. Available at: [Link]

-

gamess | ChemCompute: Free Computational Chemistry For Undergraduates. ChemCompute. Available at: [Link]

-

Quantum chemical study on the combination of (2H-1,2,3-triazole-4,5-diyl)bis(1,2,4-oxadiazole-3,5-diyl)bis(dinitromethane) anion with various cations. PubMed. Available at: [Link]

-

Vibrational spectroscopy of triazoles and tetrazole. ResearchGate. Available at: [Link]

-

An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. University of Kufa. Available at: [Link]

-

Gaussian (software) - Wikipedia. Wikipedia. Available at: [Link]

-

(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Available at: [Link]

-

The General Atomic and Molecular Electronic Structure System (GAMESS) is a general ab initio quantum chemistry package. GAMESS. Available at: [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. Available at: [Link]

-

Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek. Available at: [Link]

-

Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). ACS Publications. Available at: [Link]

-

(PDF) Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. ResearchGate. Available at: [Link]

-

Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. Available at: [Link]

-

Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. NIH. Available at: [Link]

-

Theoretical Investigation of Vibration and Electronic Properties of (E)-3- (Benzylideneamino)-4H-1,2,4-Triazol. DergiPark. Available at: [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry. RITME. Available at: [Link]

-

An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023) | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

-

GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. Ames Laboratory. Available at: [Link]

-

An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3- Triazole Derivatives. University of Kufa. Available at: [Link]

-

Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. IJCPS. Available at: [Link]

-

GAMESS (US) - Wikipedia. Wikipedia. Available at: [Link]

-

Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. Arabian Journal of Chemistry. Available at: [Link]

-

Synthesis of Saturated N- Heterocycles. Research Collection. Available at: [Link]

-

Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Al-Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

-

Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment | ACS Omega. ACS Publications. Available at: [Link]

-

(PDF) COMPUTATIONAL DETAILS OF MOLECULAR STRUCTURE, SPECTROSCOPIC PROPERTIES, DFT CALCULATIONS AND MOLECULAR DOCKING STUDY OF SOME 1,4-DISUBSTITUTED-1,2,3-TRIAZOLE DERIVATIVES DERIVED FROM 4-AMINOBENZEN SULFONIC ACID. ResearchGate. Available at: [Link]

-

Nitrogen-rich tricyclic-based energetic materials. RSC Publishing. Available at: [Link]

-

Home | ChemCompute: Free Computational Chemistry For Undergraduates. ChemCompute. Available at: [Link]

-

Foundations of Chemical Kinetics Lecture 6: Introduction to quantum chemical calculations with Gaussian. Marc R. Roussel. Available at: [Link]

-

Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. YouTube. Available at: [Link]

-

Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. ijcrcps. Available at: [Link]

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Research Collection | ETH Library [research-collection.ethz.ch]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ajol.info [ajol.info]

- 8. researchgate.net [researchgate.net]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. gaussian.com [gaussian.com]

- 11. ChemCompute — Free Computational Chemistry for Undergraduates [chemcompute.org]

- 12. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 13. ritme.com [ritme.com]

- 14. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 15. GAMESS (US) - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. cal-tek.eu [cal-tek.eu]

- 23. ijmtlm.org [ijmtlm.org]

- 24. ijcrcps.com [ijcrcps.com]

Physical and chemical properties of 2H-3,4'-bi-1,2,4-triazole

An In-Depth Technical Guide to the Physical and Chemical Properties of 2H-3,4'-bi-1,2,4-triazole

Introduction

The 1,2,4-triazole moiety is a cornerstone of modern medicinal and materials chemistry, recognized as a "privileged scaffold" due to its unique combination of properties.[1][2][3] These five-membered aromatic heterocycles, containing three nitrogen atoms, exhibit remarkable metabolic stability, hydrogen bonding capability, and dipole character, allowing them to serve as effective pharmacophores in a wide range of therapeutic agents.[2] Their applications are extensive, from clinically essential antifungal drugs like fluconazole to anticancer and antiviral agents.[4][5][6]

This guide focuses on a specific, high-nitrogen derivative: This compound (IUPAC Name: 4-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole).[7] As a bitriazole system, this molecule presents unique structural and electronic features. Its high nitrogen content suggests potential applications in the field of energetic materials, while the presence of multiple nitrogen atoms makes it an excellent candidate as a multidentate ligand in coordination chemistry.[6][8] This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, grounded in experimental data from related structures and advanced computational analysis.

Molecular Structure and Tautomerism

The fundamental identity of this compound is defined by its molecular formula, C₄H₄N₆ , and a molecular weight of 136.12 g/mol .[7] The structure consists of two 1,2,4-triazole rings linked by a C-N bond. A critical feature of 1,2,4-triazoles is prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms in the ring.[9][10] For the parent 1,2,4-triazole, the 1H tautomer is generally more stable than the 4H form.[2] In this compound, multiple tautomeric forms are possible, and their relative stability can be influenced by the solid-state packing, solvent, and temperature. The predominant isomer is typically determined through a combination of spectroscopic analysis and computational modeling.[9]

Caption: Molecular structure of a tautomer of this compound.

Synthesis and Spectroscopic Characterization

Synthetic Pathways

The synthesis of substituted 1,2,4-triazoles can be achieved through several established methods, such as the Pellizzari and Einhorn–Brunner reactions.[6][11] A common and effective strategy for constructing the 1,2,4-triazole ring involves the cyclization of acylthiosemicarbazide intermediates.[12] For this compound, a plausible route would involve the reaction of 4-amino-1,2,4-triazole with a suitable reagent to form an intermediate that can then cyclize. Another approach could involve the reaction of a nitrile with a hydrazide in the presence of an acid catalyst.[13] The choice of synthetic route is critical; for instance, basic conditions during cyclization favor the formation of triazoles, whereas acidic conditions can sometimes lead to the formation of oxadiazole by-products through the elimination of ammonia instead of water.[13]

Generalized Experimental Protocol: Synthesis via Cyclization

This protocol describes a representative method for synthesizing a 5-substituted-4-aryl-1,2,4-triazole-3-thione, a common precursor class for bitriazoles.

-

Step 1: Formation of Acylthiosemicarbazide Intermediate.

-

To a solution of an appropriate acid hydrazide (1.0 eq) in ethanol, add an equimolar amount of an isothiocyanate (1.0 eq).

-

Reflux the mixture for 2-4 hours. The rationale for reflux is to provide sufficient thermal energy to drive the nucleophilic addition of the hydrazide to the isothiocyanate.

-

Cool the reaction mixture to room temperature and collect the precipitated solid by filtration. This solid is the acylthiosemicarbazide intermediate.

-

-

Step 2: Intramolecular Cyclization.

-

Suspend the dried acylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 8% w/v).

-

Heat the suspension under reflux for 4-6 hours. The basic medium is essential as it deprotonates the amide and thioamide nitrogens, facilitating the intramolecular nucleophilic attack and subsequent dehydration to form the triazole ring.[12]

-

After cooling, filter the solution to remove any unreacted material.

-

Acidify the filtrate with a dilute acid (e.g., HCl) to a pH of 5-6. This step protonates the triazole, causing the product to precipitate out of the aqueous solution.

-

-

Step 3: Purification.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the product from a suitable solvent system, such as ethanol/water, to obtain the purified 1,2,4-triazole derivative. Recrystallization exploits differences in solubility between the product and impurities at different temperatures.

-

Spectroscopic Characterization

The structure of this compound would be confirmed using a suite of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the C-H and N-H protons on both triazole rings. The chemical shifts would be influenced by the electronic environment and the specific tautomeric form present in the solvent used.

-

¹³C NMR: The carbon spectrum would show four unique signals corresponding to the four carbon atoms in the bitriazole system. The chemical shifts of the carbons attached to nitrogen atoms typically appear in the 140-170 ppm range.[12]

-

Infrared (IR) Spectroscopy: Key absorption bands would confirm the functional groups present. Expected peaks include N-H stretching vibrations (around 3100-3400 cm⁻¹), aromatic C-H stretching (around 3000 cm⁻¹), and characteristic C=N and N=N stretching vibrations of the triazole ring in the 1400-1620 cm⁻¹ region.[12][14]

-

Mass Spectrometry (MS): The mass spectrum should display a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (136.12 g/mol ), confirming its elemental composition.[7]

Caption: Generalized workflow for the synthesis and characterization of bitriazoles.

Physical Properties

The physical properties of this compound are dictated by its molecular structure, particularly its ability to form extensive intermolecular interactions.

Crystallographic and Solid-State Properties

While a specific crystal structure for this compound is available in the Crystallography Open Database (COD ID: 2213466), detailed analyses of related bitriazole structures provide significant insight.[7] The triazole rings are planar aromatic systems.[15] The dihedral angle between the two rings is a critical parameter, influencing the overall molecular conformation and crystal packing. In similar structures, this angle can vary to minimize steric hindrance.[16]

A defining feature of the solid-state structure is the extensive network of intermolecular hydrogen bonds formed between the N-H groups of one molecule and the nitrogen acceptors of neighboring molecules.[15] These interactions, along with potential π-π stacking between the aromatic rings, lead to a highly organized, three-dimensional supramolecular architecture, which typically results in a high melting point and low solubility in nonpolar solvents.

Thermal Properties

Compounds with high nitrogen content, such as bitriazoles, are often investigated for their thermal stability and energetic properties. Thermal analyses, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential to determine these characteristics. For related energetic bitriazole compounds, such as 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT), decomposition is a significant event.[8] Such compounds often exhibit good thermal stability up to a certain temperature, followed by a rapid, exothermic decomposition.[16][17] The primary gaseous product of decomposition for many high-nitrogen heterocycles is dinitrogen (N₂), a result of the thermodynamic stability of the N≡N triple bond.[8]

Summary of Physical Properties

| Property | Value / Description | Source(s) |

| IUPAC Name | 4-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole | [7] |

| Molecular Formula | C₄H₄N₆ | [7] |

| Molecular Weight | 136.12 g/mol | [7] |

| Appearance | Typically a white or off-white crystalline solid | General |

| Melting Point | Expected to be high due to extensive H-bonding | [15][16] |

| Solubility | Likely soluble in polar protic solvents (e.g., water, methanol) and DMSO; poorly soluble in nonpolar solvents. | General |

| Thermal Stability | Expected to be stable to moderate temperatures, followed by exothermic decomposition. | [8][17] |

Chemical Properties and Reactivity

Acidity and Basicity